![molecular formula C21H21N3O4S B7478225 [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone](/img/structure/B7478225.png)
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
作用機序
The mechanism of action of [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone involves the inhibition of specific targets in the body. The compound has been shown to inhibit the activity of various kinases, including PI3K, mTOR, and CDKs. It has also been shown to modulate the activity of G protein-coupled receptors, such as the dopamine D2 receptor. The precise mechanism of action of the compound is still under investigation, and further research is needed to fully understand its effects.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound can have a range of biochemical and physiological effects. The compound has been shown to inhibit cell proliferation, induce apoptosis, and modulate various signaling pathways. It has also been shown to have anti-inflammatory effects and to modulate neurotransmitter release. Further research is needed to fully understand the biochemical and physiological effects of the compound.
実験室実験の利点と制限
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone has several advantages for lab experiments. It is a relatively stable compound, making it easy to handle and store. It is also readily available and can be synthesized in large quantities. However, the compound has some limitations, including its low solubility in water and its potential toxicity at high concentrations. Careful handling and appropriate safety measures should be taken when working with this compound.
将来の方向性
There are several future directions for the study of [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone. One direction is to further investigate its potential as a lead compound for drug development. Studies could focus on optimizing its pharmacological properties and identifying more specific targets for its activity. Another direction is to investigate its potential as a tool compound for studying various signaling pathways and cellular processes. Finally, further research is needed to fully understand the biochemical and physiological effects of the compound and its potential applications in various disease states.
合成法
The synthesis of [5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone involves a series of steps that have been reported in the literature. The starting materials for the synthesis are 2-furoic acid, 4-pyridin-2-ylpiperazine, and benzene sulfonyl chloride. The reaction involves the formation of an amide bond between the 2-furoic acid and 4-pyridin-2-ylpiperazine, followed by the addition of benzene sulfonyl chloride to the reaction mixture. The final product is obtained after purification and characterization.
科学的研究の応用
[5-(Benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone has been studied extensively for its potential applications in drug discovery and development. The compound has been shown to exhibit activity against a range of targets, including kinases, G protein-coupled receptors, and ion channels. Studies have also demonstrated its potential as a lead compound for the development of drugs targeting various diseases, including cancer, inflammation, and neurological disorders.
特性
IUPAC Name |
[5-(benzenesulfonylmethyl)furan-2-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4S/c25-21(24-14-12-23(13-15-24)20-8-4-5-11-22-20)19-10-9-17(28-19)16-29(26,27)18-6-2-1-3-7-18/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXVYSCLEHAPBKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CC=C(O3)CS(=O)(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


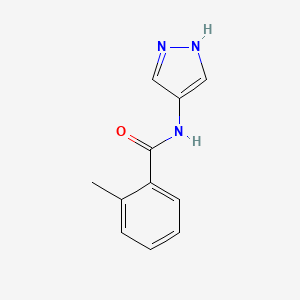
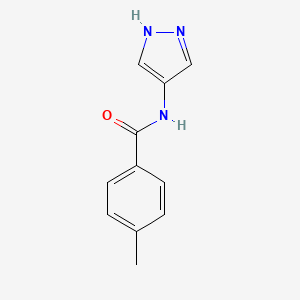
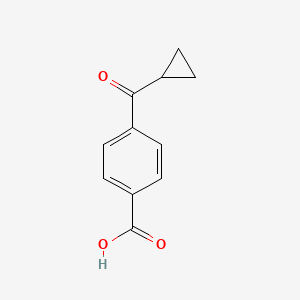
![N-methyl-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B7478168.png)
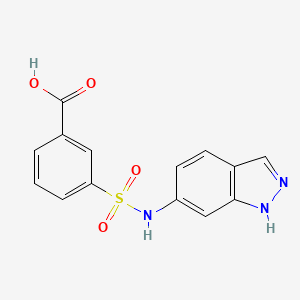

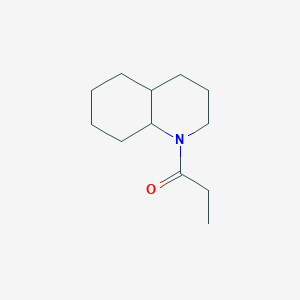
![4-[(8-Methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)methyl]benzonitrile](/img/structure/B7478210.png)
![1-[[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-[2-(diethylamino)ethyl]piperidine-4-carboxamide](/img/structure/B7478217.png)
![3-[2-(2,3-Dihydroindol-1-yl)-2-oxoethyl]-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7478248.png)
methanone](/img/structure/B7478263.png)
methanone](/img/structure/B7478270.png)
